molecular formula C19H23NO4 B5016350 methyl 1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate

methyl 1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate

Cat. No. B5016350
M. Wt: 329.4 g/mol
InChI Key: KEOBNXGBHPBAHN-UHFFFAOYSA-N
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Description

“Methyl 1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists due to their interesting biological and pharmacological activities . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran compounds are versatile and can undergo a variety of chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Mechanism of Action

The mechanism of action of benzofuran derivatives is diverse and depends on their specific structure and the biological target they interact with . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus .

properties

IUPAC Name

methyl 1-(3,6,7-trimethyl-1-benzofuran-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-11-5-6-15-13(3)17(24-16(15)12(11)2)18(21)20-9-7-14(8-10-20)19(22)23-4/h5-6,14H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOBNXGBHPBAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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